molecular formula C19H22ClN3O3 B7429744 N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide

N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide

Cat. No. B7429744
M. Wt: 375.8 g/mol
InChI Key: WQIXWVNYVMUAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide, also known as N-acetyl-3-chloro-4-methoxybenzyl-methylamine (ACM), is a chemical compound that has been extensively studied for its potential use in various scientific research applications. ACM is a synthetic compound that was first synthesized in the early 2000s and has since been used in numerous studies to investigate its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ACM is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, ACM may induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects:
ACM has been shown to have a number of biochemical and physiological effects. Studies have shown that ACM can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, which may make it useful in the treatment of cancer. Additionally, ACM has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACM in lab experiments is its potent anti-cancer properties. Additionally, ACM is relatively easy to synthesize and is readily available. However, one of the limitations of using ACM in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on ACM. One area of research that is currently being explored is the use of ACM in combination with other anti-cancer drugs to improve their efficacy. Additionally, further research is needed to fully understand the mechanism of action of ACM and to identify potential targets for drug development. Finally, more research is needed to investigate the potential use of ACM in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

ACM can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzylamine with N-acetyl-4-aminophenol. The resulting product is then treated with acetic anhydride to yield ACM. The synthesis of ACM is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

ACM has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ACM has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, ACM has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-13(24)21-15-5-7-16(8-6-15)22-19(25)12-23(2)11-14-4-9-18(26-3)17(20)10-14/h4-10H,11-12H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIXWVNYVMUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)CC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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